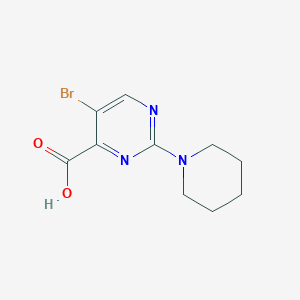
5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has a piperidine ring attached to it. This compound has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology. The purpose of
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is not well understood. However, it is believed to act as a competitive inhibitor of various enzymes and receptors. This compound has been shown to inhibit the activity of various kinases, such as PI3K, mTOR, and CDK. It has also been shown to modulate the activity of GABA receptors and adenosine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. This compound has been shown to have anti-cancer activity, as it inhibits the activity of various kinases that are important in cancer cell proliferation. It has also been shown to have anxiolytic and sedative effects, as it modulates the activity of GABA receptors. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as it modulates the activity of adenosine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid in lab experiments is its high degree of purity. This compound can be synthesized with high yields and a high degree of purity, making it ideal for use in various experiments. In addition, this compound has a wide range of applications, making it a versatile tool for researchers. However, one of the limitations of using this compound is its relatively high cost. This may limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for the use of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid in scientific research. One direction is the synthesis of new compounds that target specific enzymes and receptors. This may lead to the development of new drugs for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound. This may lead to a better understanding of its biochemical and physiological effects. Finally, the use of this compound in combination with other compounds may lead to the development of new drug combinations that have synergistic effects.
Synthesemethoden
The synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dichloro-5-bromopyrimidine with piperidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydroxide to form the final product. This synthesis method has been optimized to produce high yields of the compound with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. It is mainly used as a starting material for the synthesis of various biologically active compounds. This compound has been used in the synthesis of kinase inhibitors, which are important in the treatment of cancer and other diseases. It has also been used in the synthesis of compounds that target the central nervous system, such as GABA receptor modulators. This compound has also been used in the synthesis of ligands for various receptors, such as adenosine receptors.
Eigenschaften
IUPAC Name |
5-bromo-2-piperidin-1-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKQAJFNTITKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2660086.png)
![3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2660087.png)



![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2660094.png)
![1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2660095.png)

![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B2660102.png)


![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)
